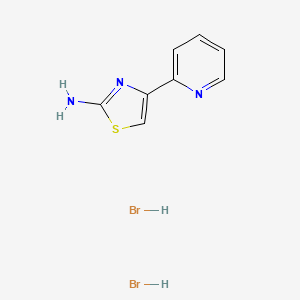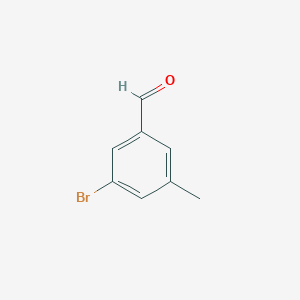
3-Bromo-5-methylbenzaldehyde
Übersicht
Beschreibung
3-Bromo-5-methylbenzaldehyde is a compound that can be synthesized and utilized in various chemical reactions. While the provided papers do not directly discuss 3-Bromo-5-methylbenzaldehyde, they do provide insights into the synthesis, molecular structure, and chemical properties of similar brominated benzaldehydes, which can be extrapolated to understand the characteristics of 3-Bromo-5-methylbenzaldehyde.
Synthesis Analysis
The synthesis of brominated benzaldehydes can be achieved through several methods. For instance, selective ortho-bromination of benzaldehydes using palladium-catalyzed C-H activation has been demonstrated, which could be applied to the synthesis of 3-Bromo-5-methylbenzaldehyde . Additionally, the synthesis of poly(iminophenol)s derived from 4-bromobenzaldehyde involves condensation reactions, suggesting that similar methods could be used to synthesize derivatives of 3-Bromo-5-methylbenzaldehyde .
Molecular Structure Analysis
The molecular structure of brominated benzaldehydes can be characterized using various spectroscopic techniques. For example, FT-IR and FT-Raman spectroscopy, along with density functional theory (DFT), have been used to study the spectral properties of 5-bromo-2-methoxybenzaldehyde . These techniques could be employed to analyze the molecular structure of 3-Bromo-5-methylbenzaldehyde, providing insights into its stability and electronic properties.
Chemical Reactions Analysis
Brominated benzaldehydes participate in various chemical reactions. The bromination of 3-hydroxybenzaldehyde, for example, has been shown to afford different brominated products, which could be analogous to reactions involving 3-Bromo-5-methylbenzaldehyde . Furthermore, the palladium-catalyzed synthesis of isoindolinones from 2-bromobenzaldehyde indicates that 3-Bromo-5-methylbenzaldehyde could be used in similar carbonylative cyclization reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzaldehydes can be influenced by the presence of bromine. Studies have shown that bromine substitution affects the reactivity, optical, and electrochemical properties of these compounds . The presence of a methyl group, as in 3-Bromo-5-methylbenzaldehyde, could further influence these properties, potentially enhancing the material's suitability for applications in organic electronics or as a precursor for more complex molecules.
Wissenschaftliche Forschungsanwendungen
Synthesis and Applications in Biomedical Research
- Electrochemically Induced Transformation : 3-Methylbenzaldehyde, when electrochemically transformed, yields new compounds with potential applications in biomedical fields, particularly for the regulation of inflammatory diseases, as demonstrated in a study by Ryzhkova et al. (2020) (Ryzhkova, Ryzhkov, & Elinson, 2020).
Chemical Analysis and Synthesis Techniques
- Gas Chromatography for Determination : Shi Jie (2000) explored the use of gas chromatography for the separation and determination of similar compounds, demonstrating a simple, fast, and precise method (Shi Jie, 2000).
- Unexpected Formation in Bromination : A study by Otterlo et al. (2004) highlighted that bromination of 3-hydroxybenzaldehyde can lead to the formation of unexpected compounds, emphasizing the intricacies of chemical reactions in this context (Otterlo, Michael, Fernandes, & Koning, 2004).
- Formation of Novel Chelating Ligands : Hu et al. (2003) synthesized novel bidentate and tridentate 6-bromoquinoline derivatives using a Friedländer approach, highlighting the compound's versatility in chemical synthesis (Hu, Zhang, & Thummel, 2003).
Environmental and Microbial Interactions
- Transformation by Anaerobic Bacteria : Neilson et al. (1988) studied the transformation of various halogenated aromatic aldehydes, including similar compounds, by anaerobic bacteria, revealing insights into environmental degradation processes (Neilson, Allard, Hynning, & Remberger, 1988).
Application in Organic Synthesis
- Synthesis of Isoxazoles : Popat et al. (2004) demonstrated the preparation of 3-Aryl-5-(3'-bromo/chlorophenyl)isoxazole derivatives from 3-bromobenzaldehyde, showcasing its utility in the synthesis of compounds with potential antitubercular and antimicrobial activities (Popat, Nimavat, Kachhadia, & Joshi, 2004).
Safety and Hazards
Wirkmechanismus
Target of Action
3-Bromo-5-methylbenzaldehyde, a derivative of benzaldehyde, primarily targets aldehydes and ketones in biochemical reactions . These compounds play a crucial role in various metabolic processes, serving as intermediates in the synthesis and degradation of many other compounds.
Mode of Action
The compound interacts with its targets through a process known as nucleophilic addition . In this process, the oxygen atom in the aldehyde or ketone group acts as a nucleophile, competing with nitrogen. The reaction with nitrogen forms an oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
The primary biochemical pathway affected by 3-Bromo-5-methylbenzaldehyde is the formation of oximes and hydrazones . These compounds are important in various biochemical processes, including the detoxification of aldehydes and ketones.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-Bromo-5-methylbenzaldehyde are as follows :
The compound’s lipophilicity (Log Po/w) is 1.96 (iLOGP), indicating good bioavailability .
Eigenschaften
IUPAC Name |
3-bromo-5-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO/c1-6-2-7(5-10)4-8(9)3-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMSLPBFUZSQMQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30586362 | |
| Record name | 3-Bromo-5-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30586362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-methylbenzaldehyde | |
CAS RN |
188813-04-9 | |
| Record name | 3-Bromo-5-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30586362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-5-methylbenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

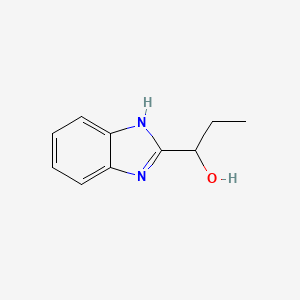

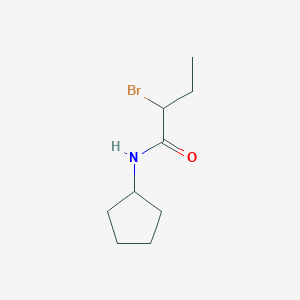

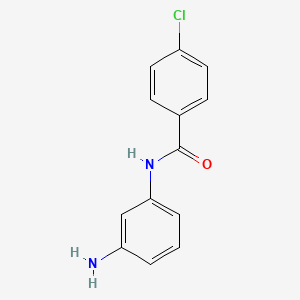

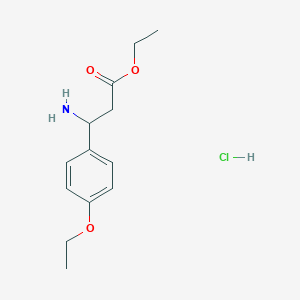
![4,5,6,7,8,9-Hexahydrocycloocta[D][1,3]thiazol-2-amine hydrobromide](/img/structure/B1341018.png)


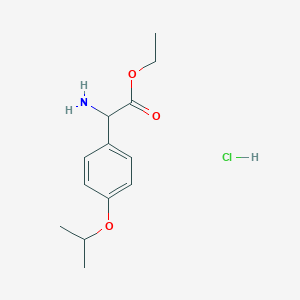
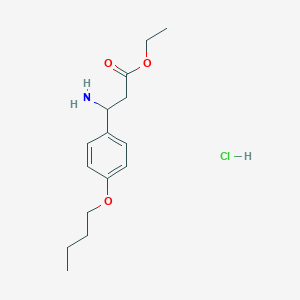
![3-[2-(Benzyloxy)-5-propylphenyl]-1H-pyrazol-5-amine hydrochloride](/img/structure/B1341029.png)
